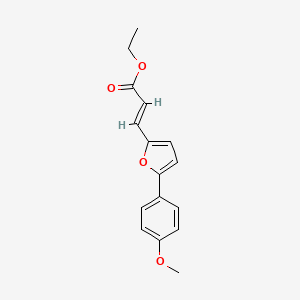

Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-3-(5-(4-Methoxyphenyl)furan-2-yl)acrylat: ist eine organische Verbindung, die zur Klasse der Furanderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Furanrings aus, der mit einer 4-Methoxyphenylgruppe und einer Ethylacrylatgruppe substituiert ist. Furanderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie und der organischen Synthese weit verbreitet eingesetzt.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Ethyl-3-(5-(4-Methoxyphenyl)furan-2-yl)acrylat umfasst typischerweise folgende Schritte:

Bildung des Furanrings: Der Furanring kann durch verschiedene Verfahren synthetisiert werden, darunter die Cyclisierung von 1,4-Dicarbonylverbindungen oder die Paal-Knorr-Synthese.

Einführung der 4-Methoxyphenylgruppe: Die 4-Methoxyphenylgruppe kann durch eine Suzuki-Miyaura-Kupplungsreaktion eingeführt werden, bei der eine Boronsäurederivate von 4-Methoxyphenyl in Gegenwart eines Palladiumkatalysators mit einem halogenierten Furanderivat gekuppelt wird.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Syntheserouten umfassen, sind jedoch für die Großproduktion optimiert. Dies beinhaltet den Einsatz von Durchflussreaktoren und effizienteren Katalysatoren, um die Ausbeute zu erhöhen und die Produktionskosten zu senken.

Chemische Reaktionsanalyse

Reaktionstypen

Ethyl-3-(5-(4-Methoxyphenyl)furan-2-yl)acrylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furan-2,3-dione zu bilden.

Reduktion: Die Doppelbindung in der Acrylatgruppe kann reduziert werden, um den entsprechenden gesättigten Ester zu bilden.

Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen durch nukleophile aromatische Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Hydrierungsreaktionen unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Furan-2,3-dione, gesättigte Ester und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Ethyl-3-(5-(4-Methoxyphenyl)furan-2-yl)acrylat hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird als Baustein für die Synthese von biologisch aktiven Verbindungen verwendet, darunter potenzielle antimikrobielle und Antikrebsmittel.

Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Materialwissenschaften: Es wird bei der Entwicklung neuer Polymere und Materialien mit einzigartigen Eigenschaften eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include furan-2,3-diones, saturated esters, and various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel polymers and materials with unique properties.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-3-(5-(4-Methoxyphenyl)furan-2-yl)acrylat hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann die Verbindung über Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und π-π-Stapelung mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagieren. Der Furanring und die Methoxyphenylgruppe spielen eine entscheidende Rolle bei diesen Wechselwirkungen und beeinflussen die Bindungsaffinität und Spezifität der Verbindung .

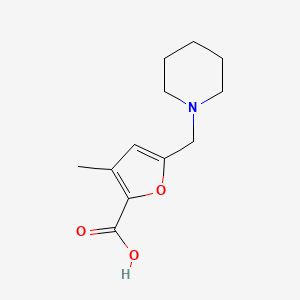

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

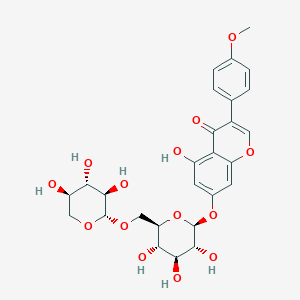

Einzigartigkeit

Ethyl-3-(5-(4-Methoxyphenyl)furan-2-yl)acrylat ist aufgrund des Vorhandenseins der 4-Methoxyphenylgruppe einzigartig, die ihr ausgeprägte elektronische und sterische Eigenschaften verleiht. Dies macht es zu einem wertvollen Zwischenprodukt für die Synthese von Verbindungen mit spezifischen biologischen Aktivitäten und Materialeigenschaften.

Eigenschaften

Molekularformel |

C16H16O4 |

|---|---|

Molekulargewicht |

272.29 g/mol |

IUPAC-Name |

ethyl (E)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C16H16O4/c1-3-19-16(17)11-9-14-8-10-15(20-14)12-4-6-13(18-2)7-5-12/h4-11H,3H2,1-2H3/b11-9+ |

InChI-Schlüssel |

QNBAFSZTNHCGBM-PKNBQFBNSA-N |

Isomerische SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)OC |

Kanonische SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)

![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)